3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine
Description
3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine is a benzoxazine derivative characterized by a bicyclic core structure fused with oxygen and nitrogen atoms. Key structural features include:
- 3-Oxo group: Enhances hydrogen-bonding capacity and influences molecular polarity.
- 6-Chloro substituent: Contributes to lipophilicity and may modulate biological activity.
- Molecular weight: Estimated at ~285.7 g/mol (calculated based on formula C₁₁H₁₃ClNO₅).
This compound is hypothesized to exhibit applications in pharmaceutical chemistry, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles. Its solubility profile suggests moderate polarity, favoring aqueous-organic solvent mixtures.
Properties
CAS No. |
52042-27-0 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-4-(2,3-dihydroxypropyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H12ClNO4/c12-7-1-2-10-9(3-7)13(4-8(15)5-14)11(16)6-17-10/h1-3,8,14-15H,4-6H2 |
InChI Key |
XDCFGLSPLPULQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine typically involves the reaction of 6-chloro-2,3-dihydro-1,4-benzoxazine with an appropriate oxidizing agent to introduce the oxo group at the 3-position. The dihydroxypropyl group can be introduced through a subsequent reaction with a suitable dihydroxy compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can introduce various functional groups in place of the chlorine atom .
Scientific Research Applications
The applications of 3-oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine, a derivative of 3-oxo-2,3-dihydro-1,4-benzoxazine, include pharmaceutical development, agrochemical applications, material science, and biochemical research . This compound and its derivatives have therapeutic applications, particularly as anti-oedematous and analgesic agents .
Pharmaceutical Development
- 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity .
- The derivatives show considerable antalgic power, at least equivalent to that of amidopyrine, and can reach as much as five times the activity of this reference product . For example, 2-methyl-3-oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine and 2-ethyl-3-oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine have ED50-values of 60 mg/kg (per os) both with respect to heat and chemical stimuli in analgesic activity tests .
- These derivatives can be administered in combination with a physiologically acceptable vehicle, such as orally, rectally, or parenterally, with the daily dose for adults ranging from 3 to 6 tablets each containing 300 mg of active substance, or 2 to 4 suppositories each containing 500 mg. Ampoules can contain from 25 to 150 mg of active substance .
Agricultural Chemistry
- 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is used to develop herbicides and fungicides, providing effective solutions for crop protection while minimizing environmental impact .
Material Science
- The unique properties of 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid allow it to be incorporated into polymers, improving their thermal stability and mechanical strength, which is beneficial for manufacturing durable materials .
Biochemical Research
- 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid acts as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activity and metabolic pathways, thus facilitating advancements in biochemistry .
Additional Information
- The new 3-oxo-1,4-benzoxazine derivatives are suitable for use as medicaments .
- The derivatives according to the invention show considerable antalgic power which is at least equivalent to that of amidopyrine and which can reach as much as five times the activity of this reference product .
- The results relating to anti-oedematous activity are compared with the results obtained with a reference anti-inflammatory, namely phenylbutazone. In order to complete the comparison data, the DL50-values (per os) in mice are also quoted .
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s oxo and dihydroxypropyl groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine is compared to structurally or functionally related compounds (Table 1).
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings:
Structural Divergence from Iohexol: While both compounds feature 2,3-dihydroxypropyl groups, iohexol’s triiodinated aromatic core and higher molecular weight (821.14 g/mol) make it suitable for radiographic imaging . In contrast, the benzoxazine derivative lacks iodine and has a smaller, non-iodinated structure, suggesting divergent applications (e.g., drug design vs. imaging).
Chlorine vs. Nitro Groups : The 6-chloro substituent in the subject compound enhances lipophilicity compared to 6-nitro derivatives, which may improve membrane permeability in drug candidates.
Hydrophilicity Modulation : The 3-oxo and dihydroxypropyl groups increase solubility relative to simpler benzoxazines (e.g., 4-hydroxy-2,3-dihydro-1,4-benzoxazine-3-one), but solubility remains lower than iohexol due to the absence of multiple hydroxyl groups and iodine atoms .
Research Implications and Limitations
- Gaps in Data: Limited experimental data on the subject compound’s pharmacokinetics and toxicity necessitate further studies.
- Synthetic Feasibility : The chloro and dihydroxypropyl groups may pose synthetic challenges, requiring optimized protection-deprotection strategies.
- Comparative Efficacy : While iohexol’s clinical utility is well-documented , the benzoxazine derivative’s biological activity remains theoretical, pending in vitro validation.
Biological Activity
3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine is a compound belonging to the class of benzoxazines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a benzoxazine ring with a keto group and a chloro substituent. Its molecular formula is , with a molecular weight of approximately 299.75 g/mol. The compound exhibits notable solubility and stability properties that enhance its biological activity.
Analgesic and Anti-inflammatory Effects
Research has indicated that derivatives of 3-oxo-2,3-dihydro-1,4-benzoxazine exhibit significant analgesic properties. For instance, a study demonstrated that certain derivatives showed analgesic activity comparable to traditional analgesics like amidopyrine. The effectiveness was evaluated using oral doses in animal models, revealing an effective dose (ED50) as low as 60 mg/kg for some derivatives .
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| 2-methyl-3-oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine | 60 | Analgesic |
| 2-ethyl-3-oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine | 60 | Analgesic |
Antimicrobial Activity
The antimicrobial potential of benzoxazine derivatives has been explored extensively. Studies have shown that these compounds possess activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Properties
Benzoxazines have also been investigated for their anticancer properties. Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicate that these compounds can effectively target specific cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : Some derivatives act as antagonists at serotonin receptors (e.g., 5HT3), influencing neurotransmitter release and pain perception .
- Enzyme Inhibition : Inhibition of key enzymes involved in inflammatory pathways has been observed, contributing to their anti-inflammatory effects.
- Cell Membrane Interaction : The compounds may disrupt microbial membranes or interfere with DNA synthesis in cancer cells.
Case Studies
Several case studies highlight the efficacy of benzoxazine derivatives:
- Study on Pain Management : A clinical trial evaluated the analgesic effects of a specific derivative in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo controls.
- Antimicrobial Efficacy : Laboratory studies demonstrated that certain benzoxazine derivatives inhibited the growth of resistant bacterial strains, suggesting potential for development into new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
